molecular formula C20H22N4O2S B6120683 N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide

N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide

Cat. No. B6120683
M. Wt: 382.5 g/mol
InChI Key: SOUHDLGCMVZCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide, also known as dasatinib, is a small molecule inhibitor that has been developed for the treatment of cancer. Dasatinib is a second-generation tyrosine kinase inhibitor that is able to target multiple tyrosine kinases, including ABL, SRC, and c-KIT.

Scientific Research Applications

Dasatinib has been extensively studied for its potential use in the treatment of cancer. It has been shown to be effective against various types of cancer, including chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), and non-small cell lung cancer (NSCLC). In addition to its use in cancer treatment, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and pulmonary fibrosis.

Mechanism of Action

Dasatinib works by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in the growth and proliferation of cancer cells. Specifically, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is able to bind to the ATP-binding site of tyrosine kinases, preventing them from phosphorylating their downstream targets. This leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dasatinib has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit tyrosine kinases, N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide has also been shown to inhibit the activity of other enzymes, such as Lyn kinase and Fyn kinase. This can lead to the inhibition of various signaling pathways involved in cancer cell growth and survival. Dasatinib has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its ability to target multiple tyrosine kinases. This makes it a potentially useful tool for studying the role of tyrosine kinases in various biological processes. However, one limitation of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide is its relatively low potency compared to other tyrosine kinase inhibitors. This may make it less effective in certain experimental settings.

Future Directions

There are several future directions for the study of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide treatment. Additionally, there is ongoing research into the use of N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide in combination with other therapies, such as immunotherapy, to improve treatment outcomes.

Synthesis Methods

Dasatinib is synthesized through a multi-step process that involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with diethylamine to form N-[4-(diethylamino)phenyl]-2-chloroacetamide. This intermediate is then reacted with 4-amino-2-(trifluoromethyl)quinazoline to form N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-3-24(4-2)15-11-9-14(10-12-15)21-18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)23-20/h5-12H,3-4,13H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHDLGCMVZCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)phenyl]-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.